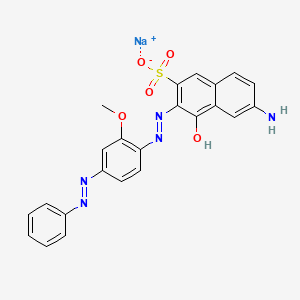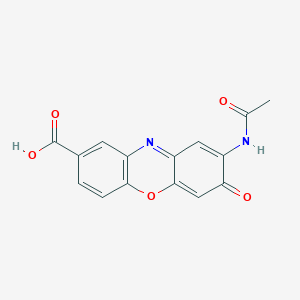![molecular formula C18H15ClN2O B14289959 Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- CAS No. 114857-82-8](/img/structure/B14289959.png)
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a 4-chlorophenyl substituent, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford desirable products in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes, such as the one mentioned above, can be adapted for large-scale production.
化学反应分析
Types of Reactions
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of tetrahydroquinazoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including reflux in acetonitrile solvent.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
科学研究应用
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
作用机制
The mechanism of action of Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, some quinazoline derivatives have been shown to inhibit kinase activity, leading to the suppression of tumor cell growth . The compound may also induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species .
相似化合物的比较
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds share a similar quinazoline core and have been studied for their potential as PARP-1/2 inhibitors.
Thiazoloquinazoline derivatives: These compounds exhibit antifungal and antioxidant activities and have a similar heterocyclic structure.
Uniqueness
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- stands out due to its specific substitution pattern and the presence of a 4-chlorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
114857-82-8 |
|---|---|
分子式 |
C18H15ClN2O |
分子量 |
310.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one |
InChI |
InChI=1S/C18H15ClN2O/c19-13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)21-18(22)20-16/h1-6,8-9,16H,7,10H2,(H2,20,21,22) |
InChI 键 |
TVJDKKRUHAPWQB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


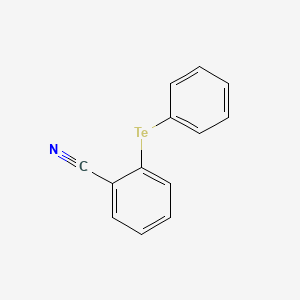
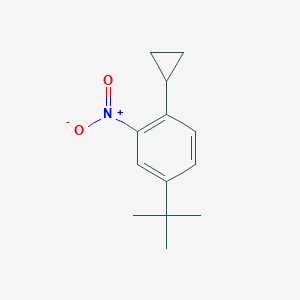
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
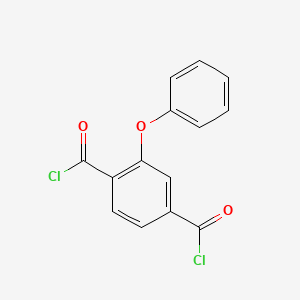
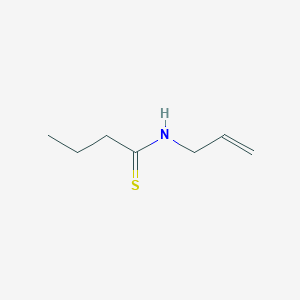
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
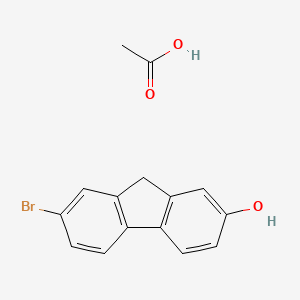
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
